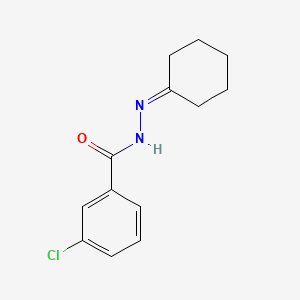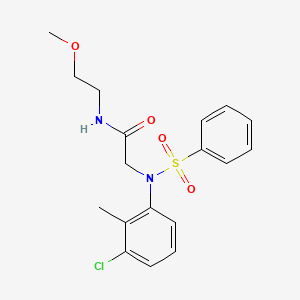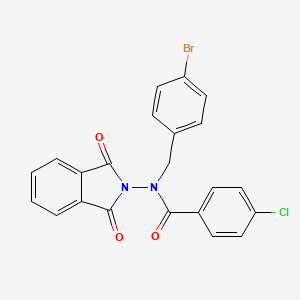![molecular formula C20H16N2O2S B5162993 N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5162993.png)
N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed to reduce inflammation and pain associated with various diseases.
Wirkmechanismus
N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins that cause inflammation and pain. However, unlike traditional NSAIDs, this compound selectively inhibits COX-2 while sparing COX-1. This selectivity reduces the risk of gastrointestinal side effects such as ulcers and bleeding.
Biochemical and Physiological Effects
Studies have shown that this compound reduces inflammation and pain in animal models of arthritis and other inflammatory diseases. In addition, this compound has been shown to have a protective effect on the gastrointestinal tract, reducing the risk of ulcers and bleeding. Furthermore, this compound has been shown to have a positive effect on bone health, increasing bone density and reducing the risk of fractures.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide has several advantages for lab experiments. It has a high purity and a well-defined chemical structure, making it easy to analyze and study. In addition, this compound has been shown to be stable in various conditions, allowing for long-term storage and use. However, one limitation of this compound is that it is not water-soluble, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide. One area of interest is its potential use in treating other inflammatory diseases such as inflammatory bowel disease and psoriasis. In addition, researchers are exploring the use of this compound in combination with other drugs to enhance its effectiveness. Finally, there is interest in developing new formulations of this compound that are more water-soluble, which would increase its potential for clinical use.
Conclusion
This compound is a promising new NSAID that has been shown to be effective in reducing inflammation and pain associated with various diseases. Its selective inhibition of COX-2 and reduced risk of gastrointestinal side effects make it a promising alternative to traditional NSAIDs. Further research is needed to fully understand its potential uses and limitations.
Synthesemethoden
N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide is synthesized by reacting 2-thiophene carboxylic acid with aniline and then reacting the resulting product with benzoyl chloride. The final product is purified through recrystallization. This synthesis method has been optimized to produce a high yield of pure this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other inflammatory diseases. In addition, this compound has been shown to have fewer gastrointestinal side effects compared to traditional NSAIDs, making it a promising alternative for long-term use.
Eigenschaften
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-19(15-8-3-1-4-9-15)22-18(14-17-12-7-13-25-17)20(24)21-16-10-5-2-6-11-16/h1-14H,(H,21,24)(H,22,23)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUMFWUQQSOYGY-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,4-dichlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5162937.png)
![3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5162946.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5162957.png)
![5-isobutyryl-3-(1-phenyl-5-propyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5162962.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5162972.png)
![7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B5162986.png)

![4,4'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5163004.png)

![2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5163013.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163022.png)
